Cas no 1009582-56-2 (2,4-Dibromo-6-(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-ylmethyl(S)-1-phenylethylaminomethylphenol)

1009582-56-2 structure
Nom du produit:2,4-Dibromo-6-(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-ylmethyl(S)-1-phenylethylaminomethylphenol
Numéro CAS:1009582-56-2
Le MF:C38H35Br2N3O3S
Mégawatts:773.575806856155
MDL:MFCD22581687
CID:866764
PubChem ID:160871098
2,4-Dibromo-6-(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-ylmethyl(S)-1-phenylethylaminomethylphenol Propriétés chimiques et physiques
Nom et identifiant
-
- 2,4-DibroMo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-iMidazol-2-yl]Methyl][(S)-1-phenylethyl]aMino]Methyl]phenol
- 2,4-dibromo-6-[[[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-[(1S)-1-phenylethyl]amino]methyl]phenol
- IAP
- 2,4-DibroMo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-iMidazol-2-yl]Me
- D4168
- 2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]methyl][(1S)-1-phenylethyl]amino]methyl]phenol
- 2,4-Dibromo-6-[({[(4S,5S)-1-(4-methylbenzene-1-sulfonyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]methyl}[(1S)-1-phenylethyl]amino)methyl]phenol
- 2,4-Dibromo-6-[(4beta,5alpha-diphenyl-1-tosyl-2-imidazoline-2-ylmethyl)[(S)-1-phenylethyl]aminomethyl]phenol
- DTXSID10647586
- D90260
- MFCD22581687
- Phenol, 2,4-dibromo-6-[[[[(4S,5S)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]methyl][(1S)-1-phenylethyl]amino]methyl]-
- 1009582-56-2
- 2,4-DIBROMO-6-[({[(4S,5S)-1-(4-METHYLBENZENESULFONYL)-4,5-DIPHENYL-4,5-DIHYDROIMIDAZOL-2-YL]METHYL}[(1S)-1-PHENYLETHYL]AMINO)METHYL]PHENOL
- CS-W009572
- 2,4-Dibromo-6-(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-ylmethyl(S)-1-phenylethylaminomethylphenol
-
- MDL: MFCD22581687
- Piscine à noyau: 1S/C38H35Br2N3O3S/c1-26-18-20-33(21-19-26)47(45,46)43-35(41-36(29-14-8-4-9-15-29)37(43)30-16-10-5-11-17-30)25-42(27(2)28-12-6-3-7-13-28)24-31-22-32(39)23-34(40)38(31)44/h3-23,27,36-37,44H,24-25H2,1-2H3/t27-,36-,37-/m0/s1
- La clé Inchi: QMNHSXCNPYPSMG-GILITBBJSA-N
- Sourire: BrC1=C([H])C(=C([H])C(=C1O[H])C([H])([H])N([C@@]([H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C1=N[C@@]([H])(C2C([H])=C([H])C([H])=C([H])C=2[H])[C@]([H])(C2C([H])=C([H])C([H])=C([H])C=2[H])N1S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)=O)Br
Propriétés calculées
- Qualité précise: 771.07700
- Masse isotopique unique: 771.07659g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 47
- Nombre de liaisons rotatives: 10
- Complexité: 1120
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 81.6
- Le xlogp3: 8.6
Propriétés expérimentales
- Couleur / forme: No data available
- Dense: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: No data available
- Point d'ébullition: 772.9±70.0 °C at 760 mmHg
- Point d'éclair: 421.2±35.7 °C
- Solubilité: Insuluble (2.8E-5 g/L) (25 ºC),
- Le PSA: 81.59000
- Le LogP: 9.82870
2,4-Dibromo-6-(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-ylmethyl(S)-1-phenylethylaminomethylphenol Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
-
Déclaration d'avertissement:
P264 bien nettoyer après le traitement
P280 porter des gants de protection / porter des vêtements de protection / porter des lunettes de protection / porter un masque de protection
p305 s'il pénètre dans les yeux
p351 rincer soigneusement à l'eau pendant quelques minutes
p338 retirer les lentilles de contact (le cas échéant) et les manipuler facilement, continuer à les rincer
p337 si l'irritation oculaire persiste
P313 consulter un médecin - Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Conditions de stockage:<0°C
2,4-Dibromo-6-(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-ylmethyl(S)-1-phenylethylaminomethylphenol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A809498-1g |
2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol |
1009582-56-2 | 98% | 1g |
$1187.0 | 2023-06-27 | |
eNovation Chemicals LLC | D963766-50mg |
Phenol, 2,4-dibromo-6-[[[[(4S,5S)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]methyl][(1S)-1-phenylethyl]amino]methyl]- |
1009582-56-2 | 90.0% | 50mg |
$175 | 2024-07-28 | |
abcr | AB474243-50 mg |
2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol, 90%; . |
1009582-56-2 | 90% | 50mg |
€204.90 | 2023-04-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4168-50MG |
2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol |
1009582-56-2 | >90.0%(HPLC) | 50mg |
¥980.00 | 2023-09-08 | |
TRC | D472353-0.5mg |
2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol |
1009582-56-2 | 0.5mg |
$ 50.00 | 2022-06-05 | ||
Ambeed | A809498-250mg |
2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol |
1009582-56-2 | 98% | 250mg |
$487.0 | 2024-05-30 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808190-50mg |
2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol |
1009582-56-2 | 90.0% | 50mg |
¥846.90 | 2022-01-10 | |
Aaron | AR0003ZI-50mg |
Phenol, 2,4-dibromo-6-[[[[(4S,5S)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]methyl][(1S)-1-phenylethyl]amino]methyl]- |
1009582-56-2 | 97% | 50mg |
$143.00 | 2025-02-10 | |
A2B Chem LLC | AA04066-50mg |
Phenol, 2,4-dibromo-6-[[[[(4S,5S)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]methyl][(1S)-1-phenylethyl]amino]methyl]- |
1009582-56-2 | 97% | 50mg |
$249.00 | 2024-04-20 | |
1PlusChem | 1P0003R6-50mg |
Phenol, 2,4-dibromo-6-[[[[(4S,5S)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]methyl][(1S)-1-phenylethyl]amino]methyl]- |
1009582-56-2 | >90.0%(HPLC) | 50mg |
$186.00 | 2023-12-27 |
2,4-Dibromo-6-(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-ylmethyl(S)-1-phenylethylaminomethylphenol Méthode de production
2,4-Dibromo-6-(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-ylmethyl(S)-1-phenylethylaminomethylphenol Littérature connexe
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
1009582-56-2 (2,4-Dibromo-6-(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-ylmethyl(S)-1-phenylethylaminomethylphenol) Produits connexes
- 71254-91-6(1H-Imidazolium,4,5-dihydro-1,5,5-trimethyl-3-[(4-methylphenyl)sulfonyl]-, iodide (1:1))
- 87690-14-0(Benzenesulfonamide,N-[1-(4-methoxyphenyl)ethyl]-N-(2-oxiranylmethyl)-)
- 69360-20-9(1,2-Benzisothiazol-3(2H)-imine, 2-(1-methylethyl)-, 1,1-dioxide)
- 824390-93-4(2-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)azetidine)
- 47122-52-1(1,2,4-Benzothiadiazepine, 2,5-dihydro-3-ethyl-2-hexyl-, 1,1-dioxide)
- 6319-65-9( )
- 21266-67-1(benzenesulfonamide, p-[2-(purin-6-ylamino)ethyl]-)
- 59436-75-8( )
- 824390-94-5(Azetidine, 2-(2,3-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-)
- 71254-89-2(1H-Imidazole, 4,5-dihydro-4,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1009582-56-2)2,4-Dibromo-6-(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-ylmethyl(S)-1-phenylethylaminomethylphenol

Pureté:99%
Quantité:250mg
Prix ($):438.0